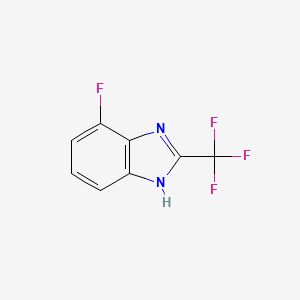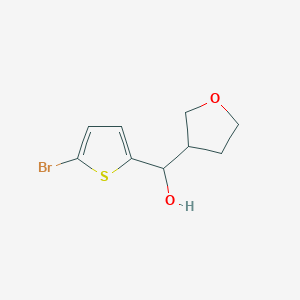
(5-Bromo-2-tienil)(oxolan-3-il)metanol
Descripción general
Descripción
(5-Bromothiophen-2-yl)(oxolan-3-yl)methanol is a useful research compound. Its molecular formula is C9H11BrO2S and its molecular weight is 263.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromothiophen-2-yl)(oxolan-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromothiophen-2-yl)(oxolan-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto sirve como un intermedio versátil en la síntesis orgánica. Su estructura permite una mayor funcionalización, lo que lo hace útil para construir moléculas más complejas. Por ejemplo, puede someterse a reacciones de sustitución nucleofílica debido a la presencia del átomo de bromo, que puede ser reemplazado por varios nucleófilos para crear una amplia gama de productos .
Química medicinal
En química medicinal, el (5-Bromo-2-tienil)(oxolan-3-il)metanol es valioso para la síntesis de moléculas con potenciales actividades farmacológicas. Su anillo de tiofeno es un motivo común en los fármacos que se dirigen a los trastornos del sistema nervioso central, mientras que el anillo de oxolano puede explotarse por sus propiedades bioisostéricas para mejorar la eficacia de los fármacos .
Ciencia de materiales
La parte de bromo-tiofeno es significativa en el campo de la ciencia de materiales, particularmente en el desarrollo de semiconductores orgánicos. Estos materiales son cruciales para crear dispositivos electrónicos flexibles. La estructura molecular del compuesto puede incorporarse a polímeros o moléculas pequeñas que forman la capa activa en diodos emisores de luz orgánica (OLED) o células fotovoltaicas .
Catálisis
El this compound puede actuar como precursor de ligando en catálisis. Al modificar su estructura, los investigadores pueden sintetizar nuevos ligandos que se unen a los centros metálicos, facilitando varios procesos catalíticos. Esto es particularmente útil en el desarrollo de sistemas catalíticos respetuosos con el medio ambiente .
Investigación agroquímica
El anillo de tiofeno también se encuentra en varios agroquímicos. Este compuesto podría usarse para desarrollar nuevos pesticidas o herbicidas. Su átomo de bromo ofrece un sitio reactivo para reacciones de acoplamiento, que es un paso común en la síntesis de agroquímicos .
Sondas fluorescentes
Debido a su potencial para formar sistemas conjugados, el this compound puede utilizarse para crear sondas fluorescentes. Estas sondas son herramientas esenciales en bioquímica y biología celular para la imagen y el estudio de procesos biológicos .
Química ambiental
En química ambiental, este compuesto podría explorarse para la síntesis de sensores que detecten contaminantes. El átomo de azufre del anillo de tiofeno puede interactuar con varios contaminantes ambientales, lo que podría llevar al desarrollo de métodos de detección sensibles .
Nanotecnología
Por último, el this compound puede contribuir a la nanotecnología al servir como bloque de construcción para nanomateriales orgánicos. Estos materiales tienen aplicaciones en la administración de fármacos, la detección y como componentes en dispositivos nanoelectrónicos .
Propiedades
IUPAC Name |
(5-bromothiophen-2-yl)-(oxolan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c10-8-2-1-7(13-8)9(11)6-3-4-12-5-6/h1-2,6,9,11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKUNJWNLXLSQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C2=CC=C(S2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


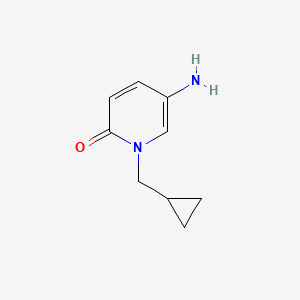
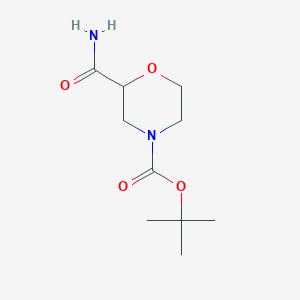
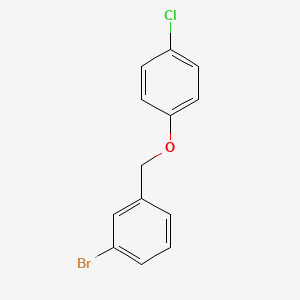


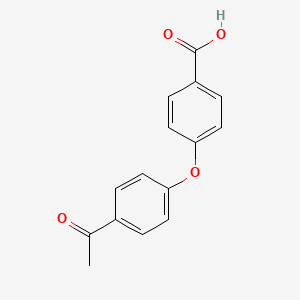
![3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B1526440.png)
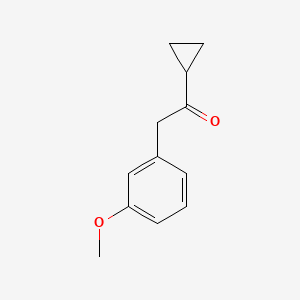

![2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide](/img/structure/B1526444.png)
![N-{[4-(Aminomethyl)phenyl]methyl}acetamide](/img/structure/B1526446.png)

